8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, and it is substituted with methyl and phenyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its cyclization with a quinoline derivative. Catalysts such as palladium or copper may be used to facilitate these reactions, and solvents like dimethylformamide (DMF) or toluene are often employed.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using recyclable catalysts and minimizing waste, may be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be studied for its interactions with biological molecules, such as proteins and nucleic acids. Its structure may allow it to bind to specific targets, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers are interested in modifying its structure to enhance these activities and develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties may impart desirable characteristics to these materials, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it could act as an agonist or antagonist at a receptor, modulating its signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial activity.
Pyrazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Quinazoline: Similar to quinoline but with an additional nitrogen atom, used in anticancer drugs.
Uniqueness: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its fused ring structure and specific substitutions. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
8-methyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHDLPKGDDRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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